molecular formula C25H23Cl2NO4 B15030698 3-(4-Chloro-2-methylphenoxy)-1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one

3-(4-Chloro-2-methylphenoxy)-1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one

Cat. No.: B15030698
M. Wt: 472.4 g/mol
InChI Key: UYWLXGIEAGCLBU-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenoxy)-1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have been studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenoxy)-1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the azetidinone ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introducing the chloro and methyl groups on the phenyl rings through electrophilic aromatic substitution.

    Etherification: Forming the phenoxy linkage through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions could target the chloro groups, potentially converting them to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydroxylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study for reaction mechanism investigations.

Biology

In biological research, azetidinones have been explored for their potential as enzyme inhibitors, particularly beta-lactamase inhibitors. This compound could be studied for similar applications.

Medicine

Medicinal chemistry research might focus on the compound’s potential as a pharmaceutical agent. Azetidinones have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenoxy)-1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenoxy)-1-(3-chlorophenyl)-4-phenylazetidin-2-one
  • 3-(4-Methylphenoxy)-1-(3-methylphenyl)-4-phenylazetidin-2-one

Uniqueness

The uniqueness of 3-(4-Chloro-2-methylphenoxy)-1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other azetidinones.

Properties

Molecular Formula

C25H23Cl2NO4

Molecular Weight

472.4 g/mol

IUPAC Name

3-(4-chloro-2-methylphenoxy)-1-(3-chloro-4-methylphenyl)-4-(3,4-dimethoxyphenyl)azetidin-2-one

InChI

InChI=1S/C25H23Cl2NO4/c1-14-5-8-18(13-19(14)27)28-23(16-6-9-21(30-3)22(12-16)31-4)24(25(28)29)32-20-10-7-17(26)11-15(20)2/h5-13,23-24H,1-4H3

InChI Key

UYWLXGIEAGCLBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(C2=O)OC3=C(C=C(C=C3)Cl)C)C4=CC(=C(C=C4)OC)OC)Cl

Origin of Product

United States

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